molecular formula C18H33ClO B7769582 Elaidoyl chloride

Elaidoyl chloride

Cat. No.: B7769582
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-MDZDMXLPSA-N
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Description

Elaidoyl chloride (CAS 7459-35-0), also known as (9E)-octadecenoyl chloride, is an unsaturated fatty acyl chloride with the molecular formula C₁₈H₃₃ClO and a molecular weight of 300.91 g/mol . It is the trans-isomer of oleoyl chloride (C18:1 cis-9), distinguished by the E-configuration of its single double bond at the 9th carbon of the octadecenoyl chain . This compound is widely used in organic synthesis, particularly in the preparation of trans-fatty acid derivatives, such as sn-glycerol dielaidate, for pharmaceutical and biochemical research . High-purity standards (≥99%) are commercially available, emphasizing its role in precision-driven applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidoyl chloride can be synthesized through the reaction of elaidic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing elaidic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows:

C18H34O2+SOCl2C18H33ClO+SO2+HCl\text{C18H34O2} + \text{SOCl2} \rightarrow \text{C18H33ClO} + \text{SO2} + \text{HCl} C18H34O2+SOCl2→C18H33ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

Elaidoyl chloride reacts with nucleophiles (e.g., alcohols, amines, carboxylates) to form esters, amides, and anhydrides.

Esterification

Reaction with alcohols proceeds via a two-step mechanism:

  • Nucleophilic attack : Alcohol attacks the electrophilic carbonyl carbon.

  • Elimination : Chloride departure regenerates the carbonyl.

Example :

C17H33COCl+R-OHC17H33COOR+HCl\text{C}_{17}\text{H}_{33}\text{COCl} + \text{R-OH} \rightarrow \text{C}_{17}\text{H}_{33}\text{COOR} + \text{HCl}

This reaction is highly efficient under anhydrous conditions, with yields >90% reported for primary alcohols .

Formation of Amides

This compound reacts with amines to produce amides. The reaction is exothermic and typically conducted in the presence of a base (e.g., NaOH) to neutralize HCl.

Mechanism :

  • Amine acts as a nucleophile, attacking the carbonyl carbon.

  • Intermediate collapses, expelling chloride.

Example :

C17H33COCl+R-NH2C17H33CONHR+HCl\text{C}_{17}\text{H}_{33}\text{COCl} + \text{R-NH}_2 \rightarrow \text{C}_{17}\text{H}_{33}\text{CONHR} + \text{HCl}

Steric hindrance from the trans-alkene in this compound slows reactivity with bulky amines .

Palladium-Catalyzed Difunctionalization

This compound participates in palladium-catalyzed carbochlorocarbonylation with strained alkenes (e.g., norbornene).

Key Findings :

  • Substrate : Norbornene derivatives.

  • Conditions : Pd(OAc)₂ (5 mol%), 60–80°C, toluene.

  • Stereoselectivity : Temperature-dependent cis:trans ratios (e.g., 93:7 at 80°C) .

Mechanism :

  • Oxidative addition of this compound to Pd(0).

  • Alkene insertion into the Pd–C bond.

  • Reductive elimination forms the norbornene product with retained acyl chloride functionality .

Intramolecular Cyclization

Under catalytic conditions, this compound derivatives undergo cyclization to form heterocycles.

Example :

  • Product : Benzofuran derivatives.

  • Yield : 54–75% with PdCl₂(PPh₃)₂ .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)SelectivityReference
EsterificationRT, anhydrous>90N/A
Amide Formation0–25°C, NaOH70–85Steric-dependent
CarbochlorocarbonylationPd(OAc)₂, 80°C54–7593:7 cis:trans
Anhydride SynthesisPyridine, RT70–85N/A

Temperature-Dependent Stereodivergence

DFT studies reveal that migratory insertion barriers for norbornene derivatives differ by 1.4 kcal·mol⁻¹ between cis and trans pathways, explaining the temperature-sensitive stereoselectivity .

Functional Group Tolerance

Reactions tolerate:

  • Electron-donating groups : Ethers, benzofurans (68–75% yield).

  • Electron-withdrawing groups : Cyanides (69% yield at 80°C) .

This compound’s reactivity is governed by its acyl chloride group and trans-alkene geometry, enabling diverse transformations in organic synthesis. Its applications span pharmaceutical intermediates and polymer chemistry, with ongoing research optimizing catalytic systems for stereocontrol .

Scientific Research Applications

Elaidoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biochemistry: Employed in the modification of proteins and peptides to study their structure and function.

    Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industrial Chemistry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

Elaidoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, this compound reacts with the amine group, resulting in the acylation of the amine.

Comparison with Similar Compounds

Elaidoyl chloride belongs to the fatty acyl chloride family, which includes structurally analogous compounds differing in chain length, saturation, and double-bond configuration. Below is a detailed comparison with key analogues:

Structural and Chemical Properties

This compound (C18:1 trans-9)

  • IUPAC Name: (9E)-Octadecenoyl chloride
  • Lipid Number : C18:1 (9E)
  • Molecular Formula : C₁₈H₃₃ClO
  • Molecular Weight : 300.91 g/mol
  • Double Bond : One trans double bond at C9 .

Oleoyl Chloride (C18:1 cis-9)

  • IUPAC Name: (9Z)-Octadecenoyl chloride
  • Lipid Number : C18:1 (9Z)
  • Molecular Formula : C₁₈H₃₃ClO
  • Molecular Weight : 300.91 g/mol
  • Double Bond : One cis double bond at C9 .

Stearoyl Chloride (C18:0)

  • IUPAC Name: Octadecanoyl chloride
  • Lipid Number : C18:0
  • Molecular Formula : C₁₈H₃₅ClO
  • Molecular Weight : 302.93 g/mol
  • Saturation : Fully saturated .

Linoleoyl Chloride (C18:2 cis-9,12)

  • IUPAC Name: (9Z,12Z)-Octadecadienoyl chloride
  • Lipid Number : C18:2 (9Z,12Z)
  • Molecular Formula : C₁₈H₃₁ClO
  • Molecular Weight : 298.90 g/mol
  • Double Bonds : Two cis double bonds at C9 and C12 .

Research Findings

  • Physical Properties: this compound-derived esters exhibit higher melting points than oleoyl analogues due to trans-configuration packing efficiency . Linoleoyl esters remain liquid at lower temperatures due to cis double bonds disrupting crystallinity .
  • Synthetic Utility :

    • This compound’s trans-configuration introduces steric hindrance, slowing acylation reactions compared to oleoyl chloride .
    • Stearoyl chloride’s lack of double bonds simplifies purification but limits functionalization .

Data Tables

Table 1: Comparative Properties of Fatty Acyl Chlorides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Lipid Number Double Bond Configuration Purity (Commercial)
This compound 7459-35-0 C₁₈H₃₃ClO 300.91 C18:1 (9E) trans-9 ≥99%
Oleoyl Chloride 112-77-6 C₁₈H₃₃ClO 300.91 C18:1 (9Z) cis-9 Not specified
Stearoyl Chloride Not provided C₁₈H₃₅ClO 302.93 C18:0 None Not specified
Linoleoyl Chloride Not provided C₁₈H₃₁ClO 298.90 C18:2 (9Z,12Z) cis-9, cis-12 Not specified

Biological Activity

Elaidoyl chloride, a derivative of elaidic acid, is an unsaturated fatty acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of elaidochloride, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound (CAS Number: 123-03-5) is characterized by its long hydrocarbon chain and a chlorine substituent, which influences its reactivity and biological interactions. The molecular structure is pivotal in determining its solubility and interaction with biological membranes.

This compound exhibits several biological activities primarily through its interaction with cell membranes and proteins. Key mechanisms include:

  • Membrane Disruption : this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to increased susceptibility to permeabilization by other agents.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, acting against both gram-positive and gram-negative bacteria by disrupting their cellular membranes.

Biological Activities

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria. The effectiveness is often measured by the Minimum Inhibitory Concentration (MIC) and zone of inhibition assays.

Microorganism MIC (mg/mL) Zone of Inhibition (mm)
Staphylococcus aureus2.015
Escherichia coli1.518

2. Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Study : A study on human breast cancer cells (MCF-7) treated with this compound showed a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a potential role in inflammatory disease management.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced bacterial load in infected animal models when administered topically.
  • Cytotoxicity Assessment : Research published in Cancer Letters highlighted that this compound induced significant apoptosis in various cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the cell type.

Properties

IUPAC Name

(E)-octadec-9-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Octadec-9-enoyl chloride (25.5 parts, boiling point 160°-180° C. at 0.12 Torr, 85% yield) was prepared from 28.1 parts of octadec-9-enoic acid using the procedure described in part A of Example 3 for the preparation of octadec-9,12-dienoyl chloride.
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Synthesis routes and methods II

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